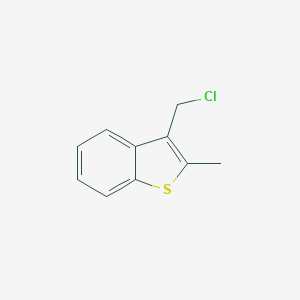

3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE

Description

Properties

IUPAC Name |

3-(chloromethyl)-2-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSRRSEVMRNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626133 | |

| Record name | 3-(Chloromethyl)-2-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16957-90-7 | |

| Record name | 3-(Chloromethyl)-2-methylbenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16957-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-2-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Data of 3-Chloromethyl-2-methylbenzothiophene

The following technical guide details the spectroscopic characterization of 3-chloromethyl-2-methylbenzothiophene , a critical intermediate in the synthesis of 5-lipoxygenase inhibitors such as Zileuton.

Executive Summary & Compound Identity

3-Chloromethyl-2-methylbenzothiophene (CAS: 16957-90-7 ) is a halogenated heterocyclic building block. It serves as a pivotal electrophilic intermediate, primarily used to introduce the benzo[b]thienyl-ethyl moiety into pharmaceutical targets via nucleophilic displacement of the chloride.

This guide provides the authoritative spectroscopic signature (NMR, IR, MS) required to validate the identity and purity of this compound during synthetic workflows.

| Property | Data |

| IUPAC Name | 3-(Chloromethyl)-2-methylbenzo[b]thiophene |

| CAS Number | 16957-90-7 |

| Molecular Formula | C |

| Molecular Weight | 196.69 g/mol |

| Physical State | Crystalline Solid |

| Melting Point | 76 – 77 °C [1] |

| Solubility | Soluble in CHCl |

Synthesis & Sample Context

To understand the spectroscopic impurity profile, one must recognize the synthesis origin. This compound is typically generated via the Blanc chloromethylation of 2-methylbenzothiophene.

-

Precursor: 2-Methylbenzothiophene.

-

Reagents: Paraformaldehyde / HCl / ZnCl

or Chloromethyl methyl ether (MOMCl). -

Mechanism: Electrophilic aromatic substitution at the C3 position (the most electron-rich site on the thiophene ring).

Common Impurities:

-

Unreacted Starting Material: 2-Methylbenzothiophene (distinguishable by C3-H signal in NMR).

-

Bis-alkylation products: Rare due to steric hindrance but possible at C4/C7.

-

Hydrolysis Product: 3-Hydroxymethyl-2-methylbenzothiophene (if exposed to moisture).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (300 MHz, CDCl

)

| Shift ( | Mult. | Integ. | Assignment | Structural Logic |

| 7.60 – 7.80 | m | 2H | Ar-H (C4, C7) | Protons adjacent to the fused ring junction are typically most deshielded. |

| 7.25 – 7.45 | m | 2H | Ar-H (C5, C6) | Remaining aromatic protons. |

| 4.85 | s | 2H | -CH | The electronegative chlorine and aromatic ring current significantly deshield these protons. |

| 2.58 | s | 3H | -CH | Methyl group at C2. Slightly downfield compared to precursor (2.50 ppm) due to the orthogonal Cl-group. |

Critical Quality Attribute (CQA): The absence of a singlet at ~6.9 ppm confirms full conversion of the starting material (which possesses a C3-H).

C NMR Data (75 MHz, CDCl

)

| Shift ( | Assignment | Notes |

| 140.0 – 138.0 | C2 (Quaternary) | Ipso carbon bonded to Methyl. |

| 137.0 – 135.0 | C3a/C7a (Quaternary) | Bridgehead carbons. |

| 128.0 – 121.0 | Ar-C (C4, C5, C6, C7) | Aromatic methine carbons. |

| 125.5 | C3 (Quaternary) | Ipso carbon bonded to Chloromethyl. |

| 39.5 | -CH | Characteristic benzylic/allylic chloride shift. |

| 15.2 | -CH | Methyl carbon. |

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation through the chlorine isotope pattern.

-

Ionization Mode: Electron Impact (EI, 70 eV)

-

Molecular Ion (M

):

Fragmentation Pathway:

-

Molecular Ion: Distinct 3:1 ratio for

196/198, confirming the presence of one Chlorine atom. -

Tropylium-like Ion: Loss of Cl

( -

Ring Degradation: Subsequent loss of CH

or ring opening.

Key MS Peaks:

-

196: [M]

-

198: [M+2]

-

161: [M – Cl]

Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Aromatic): 3050 – 3000 cm

(Weak) -

C-H Stretch (Aliphatic): 2950 – 2850 cm

(Methyl/Methylene) -

C=C Ring Stretch: 1460, 1430 cm

(Benzothiophene skeletal vibrations) -

C-Cl Stretch: 700 – 650 cm

(Strong, characteristic alkyl chloride band)

Visualizations

Synthesis & Fragmentation Logic

The following diagram illustrates the synthesis from 2-methylbenzothiophene and the primary mass spectrometry fragmentation pathway used for identification.

Figure 1: Synthesis via chloromethylation and diagnostic MS fragmentation pathway showing the loss of chlorine.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent Selection: Use CDCl

(Chloroform-d) containing 0.03% TMS as an internal standard. The compound is highly soluble in chloroform. -

Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent.

-

Filtration: If the solution appears cloudy (due to ZnCl

residues from synthesis), filter through a small plug of glass wool or a 0.45 -

Acquisition:

- H: 16 scans, 1 second relaxation delay.

- C: 512 scans minimum to resolve the quaternary carbons.

Protocol B: Handling & Stability

-

Lachrymator Warning: Like many benzyl chlorides, this compound is a potent lachrymator (tear gas agent). Handle only in a functioning fume hood.

-

Moisture Sensitivity: The C-Cl bond is reactive. Store under inert gas (Argon/Nitrogen) at 2–8 °C. Exposure to moist air will hydrolyze the compound to the alcohol (3-hydroxymethyl derivative), appearing as a broad singlet at ~4.7 ppm (CH

-OH) in the NMR.

References

-

GuideChem. (n.d.). 3-Chloromethyl-2-methylbenzothiophene Chemical Properties and Melting Point. Retrieved from

- Stewart, A. O., & Brooks, D. W. (1992). N,O-Bis(phenoxycarbonyl)hydroxylamine: A New Reagent for the Direct Synthesis of Substituted N-Hydroxyureas. Journal of Organic Chemistry, 57(18), 5020–5023. (Describes Zileuton synthesis context).

- Kim, J. W., et al. (1997). Synthesis and Characterization of Benzo[b]thiophenyl Maleic Anhydride Derivatives. Polymer (Korea), 21(3), 513.

An In-depth Technical Guide to the Synthesis of 3-chloromethyl-2-methylbenzothiophene: Core Starting Materials and Synthetic Strategies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 3-chloromethyl-2-methylbenzothiophene, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, chemists, and professionals in the field of drug discovery and process development. We will explore the primary synthetic routes, detailing the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthesis. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction: The Significance of the Benzothiophene Moiety

The benzothiophene scaffold is a privileged heterocyclic core structure in medicinal chemistry, present in a range of pharmacologically active compounds.[1] Its derivatives are known to exhibit diverse biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific functionalization of the benzothiophene ring system is crucial for modulating the therapeutic efficacy of these molecules. 3-chloromethyl-2-methylbenzothiophene, in particular, serves as a versatile building block, enabling further molecular elaboration at the 3-position.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 3-chloromethyl-2-methylbenzothiophene reveals a primary disconnection at the C-Cl bond, identifying 2-methylbenzothiophene as the immediate precursor. The synthesis of this precursor, in turn, can be approached from several fundamental starting materials. This guide will focus on two primary and reliable synthetic strategies:

-

Strategy 1: Construction of the 2-methylbenzothiophene core from basic aromatic precursors.

-

Strategy 2: Direct chloromethylation of 2-methylbenzothiophene.

The following diagram illustrates the overall synthetic logic:

Caption: Synthesis of 2-methylbenzothiophene from thiophenol and chloroacetone.

Route B: From o-Halovinylbenzenes and a Sulfur Source

Another efficient, transition-metal-free approach utilizes readily available o-halovinylbenzenes and a sulfur source like potassium sulfide. [2]This method is advantageous due to its tolerance of a wide range of functional groups.

Experimental Protocol: Synthesis of 2-Methylbenzothiophene from Thiophenol and Chloroacetone

This protocol is adapted from established literature procedures. [3]

-

Step 1: Synthesis of Phenylthioacetone. To a solution of sodium ethoxide in ethanol, add thiophenol dropwise at 0 °C.

-

Stir the mixture for 30 minutes, then add chloroacetone dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude phenylthioacetone.

-

Step 2: Cyclization to 2-Methylbenzothiophene. Add the crude phenylthioacetone to polyphosphoric acid (PPA) at 80-90 °C with vigorous stirring.

-

Heat the mixture to 120-130 °C and maintain for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with toluene.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 2-methylbenzothiophene.

| Parameter | Value | Reference |

| Starting Materials | Thiophenol, Chloroacetone | [3] |

| Key Reagents | Sodium Ethoxide, Polyphosphoric Acid | [3] |

| Typical Yield | 70-80% | [3] |

| Purity | >98% (by GC) |

Final Step: Chloromethylation of 2-Methylbenzothiophene

The introduction of the chloromethyl group at the 3-position of 2-methylbenzothiophene is achieved via an electrophilic aromatic substitution reaction, specifically a Blanc chloromethylation. [4]This reaction typically employs formaldehyde and hydrogen chloride.

The mechanism involves the in-situ formation of a highly electrophilic chloromethyl cation (or a related species) from formaldehyde and HCl. [4]This electrophile then attacks the electron-rich 3-position of the 2-methylbenzothiophene ring. The methyl group at the 2-position directs the substitution to the adjacent 3-position.

Caption: Mechanism of chloromethylation of 2-methylbenzothiophene.

Experimental Protocol: Chloromethylation of 2-Methylbenzothiophene

This protocol is a generalized procedure based on the chloromethylation of thiophene derivatives. [5][6]Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and volatile reagents. The product is a lachrymator and should be handled with appropriate personal protective equipment. [4]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2-methylbenzothiophene (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of concentrated hydrochloric acid and an organic solvent.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add paraformaldehyde (1.2 eq.) to the stirred solution.

-

Reaction: Bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid (as a solvent and reagent) while maintaining the temperature between 0-10 °C.

-

Stir the reaction mixture at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water.

-

Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the combined organic layers with water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | 2-Methylbenzothiophene | [7][8] |

| Reagents | Paraformaldehyde, Hydrochloric Acid | [5][6] |

| Temperature | 0-10 °C | [5] |

| Typical Yield | 75-85% | [6] |

| Product CAS No. | 16957-90-7 | [9] |

Conclusion

The synthesis of 3-chloromethyl-2-methylbenzothiophene is a well-established process that relies on the initial construction of the 2-methylbenzothiophene core, followed by a regioselective chloromethylation. The choice of starting materials for the precursor synthesis can be adapted based on availability and cost, with the thiophenol-chloroacetone route being a robust and high-yielding option. The final chloromethylation step is an efficient electrophilic aromatic substitution that provides the desired product in good yield. This guide provides a solid foundation for researchers to confidently approach the synthesis of this valuable intermediate.

References

-

PrepChem.com. (n.d.). Synthesis of 2-methylbenzo[b]thiophene-5-carboxylic acid methyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Benzothiophene. Retrieved from [Link]

-

LookChem. (n.d.). 2-Methylbenzo[b]thiophene. Retrieved from [Link]

- Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry, 3(5), 2098-2108.

- Synlett. (2012). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Synlett, 23(16), 2355-2358.

- Yoshida, S., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Organic & Biomolecular Chemistry, 18(34), 6698-6702.

-

ResearchGate. (2014). What are the possible starting materials for the synthesis of benzothiophene? Retrieved from [Link]

-

Mancuso, R., & Gabriele, B. (2012). Synthesis of benzo[b]thiophene-2-carbaldehyde 2 from methylthiobenzene 1. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). BRPI0209874B1 - Process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation.

-

Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3- methylbenzo[b]thiophene. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE. Retrieved from [Link]

- Google Patents. (n.d.). CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product.

- Google Patents. (n.d.). US7462725B2 - Chloromethylation of thiophene.

-

World Journal of Pharmaceutical Research. (2020). SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF SOME NOVEL BENZOTHIAZOLE SUBSTITUTED BENZOTHIPHENE DERIVATIVES. Retrieved from [Link]

- Google Patents. (n.d.). CN101987842A - Method for preparing 2-methyl thiophene derivatives.

-

World Journal of Pharmaceutical Research. (2017). Synthesis of new heterocyclic compounds derived from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzothiophene synthesis [organic-chemistry.org]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]

- 6. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]

- 7. 2-METHYLBENZO[B]THIOPHENE | 1195-14-8 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE | CAS#:16957-90-7 | Chemsrc [chemsrc.com]

Precision Functionalization of 2-Methylbenzothiophene

A Technical Guide to Electrophilic Substitution

Executive Summary

2-Methylbenzothiophene is a critical scaffold in medicinal chemistry, serving as a bioisostere for indole and naphthalene systems in drug discovery (e.g., Zileuton analogs, selective estrogen receptor modulators). Unlike unsubstituted benzothiophene, where the C3 position is naturally activated, the presence of the C2-methyl group introduces specific electronic and steric constraints that demand precise protocol design.

This guide provides a definitive technical workflow for the electrophilic substitution of 2-methylbenzothiophene. It prioritizes regioselective control at the C3 position, mitigation of sulfur oxidation side-reactions, and high-yield isolation strategies.

Part 1: Mechanistic Foundations & Regiochemistry

To control the chemistry of 2-methylbenzothiophene, one must understand the competing electronic forces at play.

1.1 The Dominance of C3

In 2-methylbenzothiophene, the C3 position is the exclusive site for electrophilic attack under standard conditions. This regioselectivity is driven by two synergistic factors:

-

Heteroatom Activation: The sulfur atom donates electron density into the thiophene ring via resonance (

effect), stabilizing the cationic sigma-complex intermediate formed at C3. -

Hyperconjugation: The C2-methyl group stabilizes the adjacent positive charge developing at C3 during the transition state.

1.2 The Resonance Argument

When an electrophile (

Visualizing the Pathway:

Figure 1: Kinetic preference for C3 substitution due to resonance stabilization.

Part 2: Critical Transformations & Protocols

This section details validated protocols. Safety Note: All reactions involve hazardous reagents (bromine, nitric acid, aluminum chloride). Perform all operations in a functioning fume hood.

2.1 Bromination (Halogenation)

Objective: Selective introduction of bromine at C3 without benzylic bromination of the methyl group.

-

The Challenge: Radical conditions (NBS/AIBN/Light) will brominate the methyl group (benzylic position). Ionic conditions are required for ring substitution.

-

Reagent: Bromine (

) in Acetic Acid or Chloroform.

Protocol:

-

Preparation: Dissolve 2-methylbenzothiophene (10 mmol) in glacial acetic acid (20 mL).

-

Addition: Cool to 0–5°C. Add a solution of bromine (10.5 mmol, 1.05 eq) in acetic acid (5 mL) dropwise over 30 minutes. Note: The solution will turn dark orange, then lighten as Br2 is consumed.

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour into ice water (100 mL) containing 5% sodium thiosulfate (to quench excess

). -

Isolation: Filter the white precipitate. Recrystallize from ethanol.

-

Yield: Typically 85–92% of 3-bromo-2-methylbenzothiophene .

2.2 Nitration

Objective: Introduction of a nitro group at C3 while avoiding S-oxidation (sulfoxide formation).

-

The Challenge: Strong oxidizers like concentrated

can oxidize the sulfur atom. -

Solution: Use Acetyl Nitrate generated in situ. This is a milder nitrating agent than mixed acids (

).

Protocol:

-

Reagent Generation: In a flask, cool acetic anhydride (15 mL) to 0°C. Slowly add fuming nitric acid (12 mmol) dropwise, keeping temperature <5°C. Caution: Exothermic.

-

Substrate Addition: Add a solution of 2-methylbenzothiophene (10 mmol) in acetic anhydride (5 mL) dropwise to the nitrating mixture at 0°C.

-

Control: Stir at 0–10°C for 1 hour. Do not allow to warm above 20°C to prevent oxidative side reactions.

-

Workup: Pour onto crushed ice/water. The product will precipitate as a yellow solid.

-

Purification: Filter and wash with cold water. Recrystallize from methanol.

-

Yield: 75–85% of 2-methyl-3-nitrobenzothiophene .

2.3 Friedel-Crafts Acylation

Objective: Introduction of an acyl group (e.g., acetyl, benzoyl) at C3.

-

Mechanism: Formation of an acylium ion complexed with

. -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Protocol:

-

Complex Formation: Suspend anhydrous

(12 mmol) in dry DCM (20 mL) at 0°C. Add Acetyl Chloride (11 mmol) dropwise. Stir for 15 min to form the acylium complex. -

Addition: Add 2-methylbenzothiophene (10 mmol) in DCM (5 mL) dropwise. The mixture will turn dark red/brown.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quench: Very carefully pour the reaction mixture into a beaker of ice/HCl (1M). Caution: Vigorous evolution of HCl gas.

-

Extraction: Separate the organic layer, wash with brine and saturated

. Dry over -

Yield: 80–90% of 3-acetyl-2-methylbenzothiophene .

2.4 Vilsmeier-Haack Formylation

Objective: Introduction of an aldehyde (-CHO) at C3. Ideal for further functionalization (reductive amination, Wittig reactions).

Protocol:

-

Vilsmeier Reagent: Cool dry DMF (30 mmol) to 0°C. Add

(12 mmol) dropwise. Stir for 30 min (white solid/slurry forms). -

Substrate: Add 2-methylbenzothiophene (10 mmol) in DMF (5 mL).

-

Heating: Heat to 80–90°C for 3–4 hours.

-

Hydrolysis: Cool to room temperature. Pour into ice water containing Sodium Acetate (buffer) to hydrolyze the iminium salt. Stir for 1 hour.

-

Isolation: Extract with ethyl acetate or filter the precipitate if solid.

-

Yield: 70–80% of 2-methylbenzothiophene-3-carbaldehyde .

Part 3: Data Summary & Optimization

Table 1: Comparative Reaction Parameters for C3-Functionalization

| Transformation | Reagent System | Temp. | Major Side Product | Mitigation Strategy |

| Bromination | 0°C | Benzylic Bromide (-CH2Br) | Avoid light; use ionic conditions (no NBS). | |

| Nitration | 0°C | Sulfoxide (S=O) | Keep Temp <10°C; avoid | |

| Acylation | 0°C | Polymerization | Use stoichiometric Lewis Acid; dry solvents. | |

| Formylation | 90°C | None (Clean) | Ensure complete hydrolysis of iminium salt. |

Optimization Decision Tree

Use this flowchart to select the correct pathway based on your downstream synthetic needs.

Figure 2: Strategic decision tree for synthetic planning.

Part 4: Troubleshooting & Expert Insights

4.1 The "Methyl Group" Trap

A common error is attempting bromination using N-Bromosuccinimide (NBS) in refluxing CCl4. This condition favors Free Radical Substitution at the methyl group, yielding 2-(bromomethyl)benzothiophene rather than the C3-bromo product.

-

Rule: If you want ring substitution, use

and keep it dark/cool. If you want side-chain substitution, use NBS/Light/Peroxides.

4.2 Sulfur Oxidation

The sulfur atom in benzothiophene is susceptible to oxidation to the sulfoxide (1-oxide) or sulfone (1,1-dioxide).[1] This deactivates the ring and alters solubility.

-

Detection: Sulfoxides show a strong IR stretch ~1030–1060 cm⁻¹.

-

Prevention: Avoid excess oxidizer. In nitration, quench immediately after the reaction is complete.

4.3 Blocking Effects

If the C3 position is already substituted (e.g., 3-bromo-2-methylbenzothiophene), subsequent electrophilic substitution will be directed to the benzene ring. The major product is typically the C6-isomer , directed by the sulfur atom (para-directing relative to itself).

References

- Regioselectivity in Benzothiophenes: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming C3 preference).

-

Nitration Protocols: Organic Syntheses, Coll.[2] Vol. 2, p. 466 (1943). (Adaptation of mild nitration conditions). Link

-

Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction.[4][5] Comprehensive Organic Synthesis, 2, 777-794.

- Friedel-Crafts Acylation: Belen'kii, L. I. (1990). Chemistry of Organosulfur Compounds. Ellis Horwood.

-

Benzothiophene Pharmacology: Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. Link

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of Novel Benzothiophene-Based Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Oncology

The benzothiophene core, a bicyclic system where a benzene ring is fused to a thiophene ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have made it a cornerstone in the design of pharmacologically active molecules.[3][4][5] Derivatives of benzothiophene exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[2][6] The clinical success of benzothiophene-based drugs, such as the selective estrogen receptor modulator (SERM) Raloxifene, used in the treatment and prevention of breast cancer, validates the therapeutic potential of this heterocyclic system.[2][7]

This guide focuses on a particularly promising class of benzothiophene derivatives: analogs designed as tubulin polymerization inhibitors. We will provide a detailed rationale for this therapeutic strategy, a complete protocol for the chemical synthesis of a lead compound, and a step-by-step workflow for its biological evaluation as a potent anticancer agent.

Rationale for Target Selection: Disrupting the Cytoskeleton via Tubulin Polymerization Inhibition

The microtubule system is a fundamental component of the eukaryotic cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell structure.[8] This makes it a highly attractive and clinically validated target for cancer chemotherapy.[8] Agents that interfere with microtubule dynamics can arrest cancer cells in the mitotic phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[8]

Many successful anticancer drugs, such as the vinca alkaloids (e.g., vincristine) and taxanes (e.g., paclitaxel), exert their effects by targeting tubulin, the protein subunit of microtubules.[8] A key natural product lead in this area is Combretastatin A-4, a potent tubulin polymerization inhibitor.[8] The novel benzothiophene acrylonitrile analogs described herein were rationally designed to mimic the structural features of combretastatins, connecting the benzothiophene ring system to a substituted phenyl ring via an acrylonitrile bridge.[8][9] This design strategy aims to create potent cytotoxic agents that inhibit tubulin polymerization, offering a promising avenue for the development of new cancer therapeutics.[8]

Synthesis Protocol: Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile

This protocol details the synthesis of a representative benzothiophene acrylonitrile analog, which has demonstrated significant growth inhibition against a panel of human cancer cell lines.[8] The key transformation involves a Knoevenagel condensation reaction.

3.1. Materials and Reagents

-

Benzo[b]thiophene-2-acetonitrile

-

3,4,5-Trimethoxybenzaldehyde

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

3.2. Step-by-Step Synthetic Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Benzo[b]thiophene-2-acetonitrile and 1.1 equivalents of 3,4,5-Trimethoxybenzaldehyde in absolute ethanol (approx. 20 mL).

-

Base Addition: While stirring at room temperature, add a solution of sodium ethoxide (1.5 equivalents) in absolute ethanol dropwise over 10 minutes. Causality Note: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the acetonitrile, generating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, initiating the condensation reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water (approx. 100 mL). Acidify the solution to pH ~5-6 using dilute HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the final product as a solid. Characterize the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

3.3. Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of benzothiophene acrylonitrile analogs.

Protocols for Biological Evaluation

A step-wise evaluation, from initial cytotoxicity screening in vitro to more complex mechanistic and in vivo studies, is essential for characterizing novel anticancer agents.[10][11]

4.1. In Vitro Evaluation Workflow

Protocol 1: Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines should be utilized, for example, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and PC-3 (prostate carcinoma), which are commonly used for initial screening.[12]

-

Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

-

Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[12]

-

Subculture: To maintain exponential growth, passage cells upon reaching 80-90% confluency.[12]

Protocol 2: Cytotoxicity Screening (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.[13]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

-

Drug Treatment: Treat the cells with a range of concentrations of the synthesized benzothiophene compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality Note: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[13]

-

Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the drug concentration that inhibits cell growth by 50%, by plotting a dose-response curve.[12]

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay) This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the benzothiophene compound at its predetermined IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells via trypsinization and wash them with cold PBS.[12]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12] Causality Note: In early apoptosis, phosphatidylserine translocates to the outer cell membrane, where it is bound by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus distinguishing them.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[12]

4.2. Visualization of the Biological Evaluation Workflow

Caption: Step-wise workflow for the biological evaluation of anticancer agents.

4.3. Overview of In Vivo Evaluation Compounds that demonstrate significant potency and a clear mechanism of action in vitro are advanced to in vivo testing.[11][14] This is a critical step to evaluate a drug's efficacy and safety profile in a whole living organism.[13][15] Human tumor xenograft models in immunocompromised mice are a standard method, where human cancer cells are implanted, and tumor growth is monitored following treatment with the test compound.[15][16]

Data Presentation and Structure-Activity Relationship (SAR)

The anticancer activity of newly synthesized compounds is typically summarized in tabular form for clear comparison. The 50% growth inhibition (GI₅₀) value is a standard metric used to quantify potency.

Table 1: Comparative Anticancer Activity of Benzothiophene Acrylonitrile Analogs (Data is representative and adapted from published literature for illustrative purposes)[8]

| Compound ID | R Group (Substitution on Phenyl Ring) | Cancer Cell Line | GI₅₀ (nM) |

| 5 | 3,4-dimethoxy | Leukemia (CCRF-CEM) | 10.0 |

| Prostate (PC-3) | 66.5 | ||

| 6 | 3,4,5-trimethoxy | Leukemia (CCRF-CEM) | 21.2 |

| Prostate (PC-3) | 50.0 | ||

| 13 (E-isomer of 6) | 3,4,5-trimethoxy | Leukemia (CCRF-CEM) | < 10.0 |

| Prostate (PC-3) | < 10.0 |

Structure-Activity Relationship (SAR) Insights:

-

The data indicates that these benzothiophene acrylonitrile analogs exhibit potent growth inhibition at nanomolar concentrations across various cancer cell lines.[8][9]

-

A key finding is the potent activity of the E-isomer (Compound 13) compared to its Z-isomer counterpart (Compound 6), suggesting that the stereochemistry of the acrylonitrile bridge is critical for biological activity.[8]

-

The presence of methoxy groups on the phenyl ring is a common feature in many potent tubulin inhibitors, including combretastatin, and appears to be important for the activity of these benzothiophene analogs as well.[8]

Proposed Mechanism of Action

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization. By binding to tubulin, the compounds prevent the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, which ultimately induces apoptosis and cell death.[8][17]

Caption: Proposed mechanism of action for benzothiophene-based tubulin inhibitors.

References

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science Publishers.

- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. BenchChem.

- The Versatile Benzothiophene Scaffold: A Comparative Guide to Structure-Activity Relationships - Benchchem. BenchChem.

-

Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - MedChemComm (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative | Progress in Biomaterials - OICC Press. OICC Press. Available at: [Link]

- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. Google Books.

-

Recent Progress in the Synthesis of Benzo[b]thiophene - Bentham Science Publishers. Bentham Science. Available at: [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science and Research. Available at: [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research. Available at: [Link]

-

Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Recent Progress in the Synthesis of Benzo[b]thiophene - Bentham Science Publisher. Bentham Science. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Anti-cancer Agents: An Overview. Longdom Publishing SL. Available at: [Link]

-

Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. ijpsonline.com. Available at: [Link]

-

(PDF) New anticancer agents: In vitro and in vivo evaluation - ResearchGate. ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. ijpbs.com. Available at: [Link]

-

(PDF) In vivo screening models of anticancer drugs - ResearchGate. ResearchGate. Available at: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

-

Structure-activity relationship of anticancer drug candidate quinones - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. rroij.com [rroij.com]

- 15. ijpbs.com [ijpbs.com]

- 16. researchgate.net [researchgate.net]

- 17. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: A Scalable and Safety-Conscious Protocol for the Synthesis of 3-Chloromethyl-2-methylbenzothiophene

An Application Note from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 3-chloromethyl-2-methylbenzothiophene, a valuable heterocyclic intermediate in pharmaceutical development. The protocol is centered around a modified Blanc chloromethylation reaction, a robust and industrially relevant method. Recognizing the significant challenges associated with scaling this process, this guide places a primary emphasis on addressing critical safety concerns, particularly the formation of the potent carcinogen bis(chloromethyl) ether (BCME). We will dissect the causality behind experimental choices, from reagent selection to temperature management, and outline a detailed, self-validating protocol that incorporates in-process controls and troubleshooting strategies. The aim is to equip researchers with the technical knowledge and practical insights required to safely and efficiently produce this key building block on a larger scale.

Introduction: Strategic Importance and Synthesis Overview

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore. The introduction of a chloromethyl group at the 3-position of 2-methylbenzothiophene transforms the otherwise stable heterocycle into a highly reactive and versatile intermediate. This "chemical handle" allows for straightforward nucleophilic substitution reactions, opening pathways to a diverse array of derivatives, including amines, cyanides, and ethers, which are crucial for constructing compound libraries in drug discovery programs.

The most direct and efficient method for this transformation is the Blanc chloromethylation.[2] This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride, to install the chloromethyl group onto an aromatic ring.[3] While effective, scaling the Blanc reaction presents significant hurdles:

-

Extreme Hazard Potential: The reaction can generate trace amounts of bis(chloromethyl) ether (BCME), a highly regulated and potent human carcinogen.[3]

-

Exothermicity: The reaction is often exothermic, requiring stringent temperature control to prevent runaway conditions and minimize the formation of undesirable byproducts like diarylmethanes.[4]

-

Reagent Handling: The use of gaseous hydrogen chloride and aqueous formaldehyde can be cumbersome and difficult to control on an industrial scale.

This guide details a protocol that mitigates these risks through careful selection of reagents (paraformaldehyde as a solid formaldehyde source), rigorous process control, and an unwavering focus on safety protocols.

Reaction Mechanism and Scientific Rationale

The chloromethylation of 2-methylbenzothiophene is a classic electrophilic aromatic substitution. The electron-donating nature of the sulfur atom and the methyl group activates the benzo[b]thiophene ring, preferentially directing the substitution to the electron-rich 3-position.

The mechanism proceeds through several key steps:

-

Electrophile Formation: Under strongly acidic conditions (HCl) and in the presence of a Lewis acid (ZnCl₂), formaldehyde is protonated. This activated species is highly susceptible to nucleophilic attack by a chloride ion, forming a chloromethyl cation equivalent, which is the key electrophile.[3]

-

Electrophilic Attack: The π-electrons of the benzo[b]thiophene ring attack the electrophilic chloromethyl species. This attack occurs at the 3-position, leading to the formation of a stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A base (such as Cl⁻) abstracts a proton from the 3-position, collapsing the intermediate and restoring the aromaticity of the benzo[b]thiophene ring, yielding the final product.

Critical Process Parameters and Scale-Up Considerations

A successful and safe scale-up requires a deep understanding of the variables that control the reaction's outcome.

-

Reagent Selection & Stoichiometry : Using paraformaldehyde , a solid polymer of formaldehyde, is highly recommended for large-scale operations. It is significantly easier to handle, weigh, and dispense controllably compared to aqueous formaldehyde (formalin) or gaseous formaldehyde.[5] Maintaining a stoichiometry that avoids a large excess of formaldehyde is crucial to minimize the formation of BCME and diarylmethane byproducts.[2][3]

-

Catalyst and Anhydrous Conditions : Anhydrous zinc chloride is an effective Lewis acid catalyst that enhances the electrophilicity of the chloromethylating agent.[2] The reaction must be conducted under anhydrous conditions. The presence of water can lead to the formation of hydroxymethyl intermediates and other unwanted byproducts, reducing yield and purity.[2]

-

Temperature Control : This reaction is exothermic. Without proper thermal management, localized heating can accelerate the rate of side reactions, particularly the formation of diarylmethane impurities. On a large scale, a jacketed reactor with an efficient cooling system is mandatory. The reaction is typically maintained at a low to moderate temperature (e.g., 40-50°C) to ensure a controlled reaction rate.

-

Solvent Choice : A non-reactive solvent that can handle acidic conditions is necessary. Chlorinated solvents like dichloromethane or dichloroethane are common, but their environmental impact and potential for co-distillation with the product should be considered. High-boiling point hydrocarbons can also be used. The solvent volume should be sufficient to ensure good mixing and heat transfer.

Safety Directive: Managing Bis(chloromethyl) Ether (BCME)

The single most critical aspect of this synthesis is managing the risk associated with BCME. BCME is a potent, regulated carcinogen formed from the reaction of formaldehyde and HCl.[3]

Mitigation Strategies:

-

Engineering Controls: All operations must be conducted within a high-performance, certified fume hood or, preferably, a closed-system reactor to prevent any inhalation exposure.[4][6] An acid gas scrubber should be attached to the reactor's exhaust to neutralize excess HCl gas.

-

Procedural Controls: The order of addition is critical. Never mix formaldehyde and HCl directly in high concentrations. The protocol below is designed to generate the electrophile in situ in the presence of the aromatic substrate, which consumes it immediately, thus keeping the steady-state concentration of any potential BCME precursors low.

-

Quenching: At the end of the reaction, the entire mixture must be quenched thoroughly with a basic solution (e.g., sodium carbonate or ammonium chloride solution) to destroy any unreacted chloromethylating agents.[7]

-

Decontamination: All glassware and equipment must be decontaminated immediately after use by rinsing with a basic solution, such as aqueous ammonia or sodium carbonate.

Detailed Experimental Protocol (1.0 Molar Scale)

Disclaimer: This protocol is intended for trained professional chemists in a facility equipped for large-scale synthesis. A thorough risk assessment must be performed before commencing any work.[8]

Materials and Equipment

-

Equipment: 5 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet connected to an acid scrubber. Addition funnel for liquids (if needed).

-

Personal Protective Equipment (PPE): Chemical splash goggles, face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[6] A properly fitted respirator with an acid gas cartridge may be required depending on the engineering controls.

Reagent Table

| Compound | M.W. ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| 2-Methylbenzothiophene | 148.23 | 1.0 | 1.0 | 148.2 | ~132 | ~1.12 |

| Paraformaldehyde | (30.03)n | 1.2 | 1.2 | 36.0 | - | - |

| Anhydrous ZnCl₂ | 136.30 | 0.5 | 0.5 | 68.2 | - | - |

| Dichloromethane (DCM) | 84.93 | - | - | - | 2.0 L | 1.33 |

| Concentrated HCl (37%) | 36.46 | 5.0 | 5.0 | - | 417 | 1.20 |

Step-by-Step Procedure

-

Reactor Setup: Assemble the 5 L jacketed reactor system in a walk-in fume hood. Ensure all joints are properly sealed. Purge the system with nitrogen for at least 30 minutes.

-

Charging Reagents: To the reactor, add dichloromethane (2.0 L), 2-methylbenzothiophene (148.2 g, 1.0 mol), paraformaldehyde (36.0 g, 1.2 mol), and anhydrous zinc chloride (68.2 g, 0.5 mol). Begin vigorous stirring to create a slurry.

-

Acid Addition: Start circulating coolant through the reactor jacket to bring the internal temperature to 0-5°C. Once the temperature is stable, begin the slow, dropwise addition of concentrated hydrochloric acid (417 mL, 5.0 mol) via an addition funnel over a period of 1-2 hours. Crucial: Maintain the internal temperature below 10°C during the addition to control the initial exotherm.

-

Reaction Execution: After the HCl addition is complete, turn off the coolant and allow the mixture to slowly warm to room temperature. Then, heat the reactor to 40-45°C using a heating mantle or circulating bath. Maintain the reaction at this temperature, with continued vigorous stirring, for 4-6 hours.

-

In-Process Control (IPC): Monitor the reaction's progress every hour by taking a small, quenched aliquot and analyzing it by TLC (e.g., 9:1 Hexanes:EtOAc) or GC to check for the disappearance of the starting material.

-

Reaction Quench: Once the reaction is complete (starting material consumed), cool the reactor back down to 0-5°C. In a separate, appropriately sized container, prepare a large volume of crushed ice (~2 kg). Slowly and carefully pour the reaction mixture onto the ice with good stirring. This step is highly exothermic and will release some HCl gas; ensure adequate ventilation.

-

Work-up: Transfer the quenched mixture to a large separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1 L of water, 1 L of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution!), and finally 1 L of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation to yield 3-chloromethyl-2-methylbenzothiophene as a clear oil or low-melting solid.

Characterization and Quality Control

-

Expected Yield: 70-85%

-

Appearance: Colorless to pale yellow oil or solid.

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.8-7.7 (m, 2H, Ar-H), 7.4-7.3 (m, 2H, Ar-H), 4.8 (s, 2H, -CH₂Cl), 2.6 (s, 3H, -CH₃).

-

GC-MS: To confirm purity and molecular weight (m/z = 196/198 for Cl isotopes).

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Water in the system. 3. Insufficient catalyst. | 1. Increase reaction time or temperature slightly (e.g., to 50°C). 2. Ensure all reagents and solvents are anhydrous. Use freshly opened ZnCl₂. 3. Increase catalyst loading slightly (e.g., to 0.6 equiv). |

| High levels of diarylmethane byproduct | 1. Reaction temperature too high. 2. High concentration of product and electrophile. | 1. Maintain strict temperature control below 45°C. 2. Ensure efficient stirring. Consider a more dilute reaction mixture if the problem persists. |

| Reaction Stalls | 1. Inactive catalyst. 2. Poor quality paraformaldehyde. | 1. Use fresh, anhydrous ZnCl₂. 2. Use a reliable source of paraformaldehyde. |

Safety and Waste Management

-

Personnel Safety: Adherence to the PPE guidelines is mandatory.[6] All transfers of corrosive or carcinogenic materials should be performed in a manner that minimizes the risk of spills or aerosol generation. An emergency shower and eyewash station must be readily accessible.

-

Chemical Hazards:

-

Hydrochloric Acid: Severely corrosive to skin and eyes. Vapors are highly irritating to the respiratory system.

-

Paraformaldehyde: Toxic upon inhalation or ingestion. Can release formaldehyde gas.

-

Zinc Chloride: Corrosive and an environmental hazard.

-

Product: Likely a lachrymator and irritant. Handle with care.[5]

-

Bis(chloromethyl) ether (BCME): EXTREME DANGER. Potent carcinogen with high acute toxicity. Assume it may be present in trace amounts and take all necessary precautions to avoid any exposure.[3]

-

-

Waste Disposal:

-

Aqueous Waste: The acidic and basic aqueous layers from the work-up must be neutralized to a pH between 6 and 8 before being disposed of according to institutional guidelines.

-

Organic Waste: All organic waste, including the distillation residue, should be collected in a designated chlorinated solvent waste container.

-

Decontamination: All glassware must be rinsed with a 5% sodium carbonate solution immediately after use to destroy any residual reactive species before standard cleaning.

-

References

-

J&K Scientific LLC. Blanc chloromethylation. [Online] Available at: [Link]

-

Wikipedia. Blanc chloromethylation. [Online] Available at: [Link]

-

Chempanda. Chloromethyl: compounds, synthesis and safety. [Online] Available at: [Link]

-

The Sarpong Group, University of California, Berkeley. Carcinogens SOP. [Online] Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Online] Available at: [Link]

-

Wiberg, K. B., & McShane, H. F. (1949). 2-CHLOROMETHYLTHIOPHENE. Organic Syntheses, 29, 31. DOI: 10.15227/orgsyn.029.0031. Available at: [Link]

- EGIS Gyógyszergyár Rt. (2007). Process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation. Google Patents. US7462725B2.

- EGIS Gyógyszergyár Rt. (2007). Chloromethylation of thiophene. Google Patents. US7462725B2.

- Dalian University of Technology. (2009). A kind of method for preparing thiophene derivative chloromethylation product. Google Patents. CN101381362A.

-

Kallur, H. J., et al. (2020). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL BENZOTHIAZOLE SUBSTITUTED BENZOTHIPHENE DERIVATIVES FOR THEIR ANTHELMINTIC ACTIVITY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 1838-1849. Available at: [Link]

-

Goulart, C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 489. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sarponggroup.com [sarponggroup.com]

- 7. chempanda.com [chempanda.com]

- 8. orgsyn.org [orgsyn.org]

Application Note: Recrystallization & Purification of 3-Chloromethyl-2-methylbenzothiophene

Abstract & Core Directive

3-Chloromethyl-2-methylbenzothiophene (CAS 16957-90-7) is a critical benzylic chloride intermediate, most notably utilized in the synthesis of the 5-lipoxygenase inhibitor Zileuton (Zyflo®). Unlike standard stable aromatics, this compound exhibits significant reactivity, including sensitivity to moisture (hydrolysis), thermal instability (polymerization), and potent lachrymatory properties.

This guide deviates from standard "cookbooks" by addressing the thermodynamic instability of the compound. We prioritize methods that minimize thermal history and nucleophilic exposure. The protocols below describe purification via cryogenic recrystallization and anti-solvent trituration , avoiding the hazardous distillation often cited for lighter thiophene analogs.

Chemical Context & Stability Profile

Understanding the molecule is prerequisite to its purification. The chloromethyl group at position 3 is activated by the benzothiophene ring, making it a "super-benzylic" electrophile.

| Property | Value / Characteristic | Implication for Purification |

| Physical State | Low-melting solid or viscous oil (MP ~40–50°C range*) | Prone to "oiling out" rather than crystallizing; requires slow cooling and seeding. |

| Reactivity | High ( | Avoid alcohols (MeOH, EtOH) at high temps to prevent solvolysis to ethers. |

| Stability | Thermally labile | Avoid distillation if possible. Temperatures >60°C can trigger autocatalytic polymerization (HCl release). |

| Safety | Lachrymator / Corrosive | All handling must occur in a fume hood. Double-gloving recommended. |

*Note: Pure 2-methylbenzothiophene melts at ~52°C; the 3-chloromethyl derivative often has a similar or slightly depressed melting point due to asymmetry before high-purity crystallization.

Solvent Selection Strategy

The choice of solvent is governed by the Hansen Solubility Parameters (HSP) and chemical inertness.

-

Excluded Solvents:

-

Alcohols (Methanol, Ethanol): High risk of conversion to the ethoxy/methoxy ether via solvolysis.

-

Water: Immediate hydrolysis to the alcohol (3-hydroxymethyl-2-methylbenzothiophene).

-

DMF/DMSO: Difficult to remove at low temps; can promote polymerization.[1]

-

-

Selected Solvents:

-

n-Heptane / Hexane: (Non-polar) Acts as the crystallization medium. The compound is moderately soluble hot but insoluble cold.

-

Ethyl Acetate (EtOAc): (Polar Aprotic) Used as a co-solvent to dissolve crude oil if it is too insoluble in pure heptane.

-

Toluene: Good solubility, but high boiling point makes drying difficult without heat. Used only for solution transfers.

-

Protocol A: Cryogenic Recrystallization (Preferred)

This method is ideal for crude material that has solidified or is a viscous semi-solid. It utilizes a Heptane/Ethyl Acetate system.

Reagents & Equipment

-

Crude 3-chloromethyl-2-methylbenzothiophene

-

Solvent A: Ethyl Acetate (Dry, <0.1% water)

-

Solvent B: n-Heptane (Dry)

-

Equipment: Jacketed reactor or RBF with overhead stirring, Nitrogen inertion.

Step-by-Step Procedure

-

Dissolution (The "Minimum Polar" Rule):

-

Place crude solid in the flask under

. -

Add Ethyl Acetate dropwise at 35–40°C (Do not exceed 45°C).

-

Agitate until the solid just dissolves. If a small amount of dark tar remains insoluble, decant the clear supernatant to a clean flask.

-

-

Anti-Solvent Addition:

-

While stirring at 35°C, slowly add n-Heptane (warm, ~35°C) to the solution.

-

Ratio Target: Aim for a final solvent ratio of roughly 1:5 to 1:10 (EtOAc:Heptane) .

-

Stop addition immediately if persistent cloudiness (nucleation) is observed.

-

-

Controlled Cooling (Critical Process Parameter):

-

Ramp temperature down to 20°C over 30 minutes.

-

Seeding: If available, add seed crystals at 20°C. If not, scratch the glass surface to induce nucleation.

-

Once turbid, cool further to -10°C or -20°C over 2 hours. Rapid cooling will trap impurities in an oil.

-

-

Isolation:

-

Filter the slurry cold (maintain <0°C) using a chilled Buchner funnel.

-

Wash: Wash the cake with pre-chilled (-20°C) n-Heptane.

-

Note: The mother liquor often contains the bis-chloromethylated impurity and unreacted starting material.

-

-

Drying:

-

Dry under high vacuum at ambient temperature (20–25°C) .

-

Warning: Do not use oven drying >40°C.

-

Protocol B: Trituration (For Oily Crudes)

If the crude material is a dark oil and refuses to crystallize using Protocol A, it likely contains high levels of oligomers. Trituration removes these surface impurities.

-

Slurry Formation:

-

Cool the crude oil to -20°C to maximize viscosity/solidification.

-

Add n-Pentane or n-Hexane (approx. 5 volumes relative to crude).

-

-

Agitation:

-

Stir vigorously at -10°C for 1 hour. The solvent will extract non-polar impurities (like unreacted 2-methylbenzothiophene) and some tars.

-

-

Decantation:

-

Stop stirring and let the heavy product settle.

-

Decant the dark supernatant.

-

-

Cycle:

-

Repeat if necessary. The remaining residue should be lighter in color and may now be suitable for Protocol A.

-

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purification, emphasizing the critical temperature controls required to prevent degradation.

Caption: Workflow logic for handling thermal instability during purification. Blue borders indicate active processing steps.

Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| Oiling Out | Solution is too concentrated or cooled too fast. | Re-heat to 35°C, add 10% more EtOAc, and cool slower (1°C/min). Add seed crystal.[2] |

| No Precipitate | Too much solvent (EtOAc). | Remove solvent via vacuum (cold) or add excess Heptane. |

| Product turns Pink/Red | Decomposition/Polymerization. | Stop heating. The material is degrading (releasing HCl). Wash with cold dilute |

| Low Yield | Product too soluble in Heptane. | Lower crystallization temperature to -30°C. |

Safety & Storage (HSE)

-

Lachrymator: This compound is a potent tear agent. Vapors can cause severe eye and respiratory irritation.

-

Stabilization: For long-term storage, it is recommended to add a trace (0.5% w/w) of a non-nucleophilic base like Dicyclohexylamine or Diisopropylethylamine (DIPEA) to scavenge any generated HCl, which catalyzes decomposition [1].

-

Storage: Store at -20°C under Argon/Nitrogen.

References

-

Wiberg, K. B., & McShane, H. F. (1949). 2-Chloromethylthiophene. Organic Syntheses, 29, 31. (Describes the instability and stabilization of the thiophene analog).

-

Srinivasan, A. L., et al. (2017). Process for the preparation of zileuton. US Patent 9,670,176. (Details the synthesis of Zileuton via benzothiophene intermediates).

-

BenchChem Technical Support. (2025). Purification of Crude 3-Chloro-4-methylbenzo[b]thiophene. (General benzothiophene purification guidelines).

-

PubChem Database. (2025).[3][4] 3-chloromethyl-2-methylbenzothiophene (CID 108866). National Center for Biotechnology Information.

Sources

- 1. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methylbenzo(b)thiophene | C9H8S | CID 70952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylbenzo[b]thiophene | C9H8S | CID 73817 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Scaffold: Application Notes on 3-Chloromethyl-2-methylbenzothiophene in Medicinal Chemistry

Introduction: The Benzothiophene Core in Drug Discovery

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a wide spectrum of therapeutic applications. Derivatives of benzothiophene have demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents, among others.[1] This guide focuses on a particularly valuable synthetic intermediate, 3-chloromethyl-2-methylbenzothiophene , and its strategic application in the design and synthesis of novel therapeutic candidates. The presence of a reactive chloromethyl group at the 3-position provides a versatile handle for molecular elaboration, enabling the generation of extensive libraries of derivatives for biological screening.

Core Properties of 3-Chloromethyl-2-methylbenzothiophene

| Property | Value |

| CAS Number | 1455-18-1 (for the parent 3-methylbenzothiophene) |

| Molecular Formula | C₁₀H₉ClS |

| Molecular Weight | 196.70 g/mol |

| Appearance | Typically a solid |

| Reactivity | The C3-chloromethyl group is a reactive electrophilic site susceptible to nucleophilic substitution. |

Synthetic Pathways: Leveraging the C3-Chloromethyl Group

The primary utility of 3-chloromethyl-2-methylbenzothiophene in medicinal chemistry lies in its capacity as a versatile building block. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position, profoundly influencing the biological activity of the resulting molecules.

Caption: Synthetic derivatization of 3-chloromethyl-2-methylbenzothiophene.

Experimental Protocols: Synthesis of 3-Substituted-2-methylbenzothiophene Derivatives

The following protocols are representative examples of nucleophilic substitution reactions using 3-chloromethyl-2-methylbenzothiophene. Researchers should optimize these conditions for specific substrates and desired products.

Protocol 1: Synthesis of 2-Methyl-3-(aminomethyl)benzothiophene Derivatives (N-Nucleophiles)

This protocol describes the synthesis of a secondary amine derivative.

Materials:

-

3-Chloromethyl-2-methylbenzothiophene (1.0 eq)

-

Desired primary or secondary amine (e.g., morpholine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a round-bottom flask, add 3-chloromethyl-2-methylbenzothiophene and anhydrous acetonitrile.

-

Add potassium carbonate and the desired amine to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure amine derivative.

Protocol 2: Synthesis of 2-Methyl-3-(thiomethyl)benzothiophene Derivatives (S-Nucleophiles)

This protocol outlines the synthesis of a thioether derivative.

Materials:

-

3-Chloromethyl-2-methylbenzothiophene (1.0 eq)

-

Desired thiol (e.g., thiophenol) (1.1 eq)

-

Sodium hydroxide (NaOH) (1.2 eq)

-

Ethanol

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the thiol in ethanol.

-

Add sodium hydroxide to the solution and stir for 15 minutes at room temperature to form the sodium thiolate.

-

Add a solution of 3-chloromethyl-2-methylbenzothiophene in ethanol dropwise to the thiolate solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure thioether.

Protocol 3: Synthesis of 2-Methyl-3-(phenoxymethyl)benzothiophene (O-Nucleophiles)

This protocol describes the synthesis of an ether derivative.

Materials:

-

3-Chloromethyl-2-methylbenzothiophene (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a round-bottom flask, add phenol and anhydrous DMF.

-

Add potassium carbonate to the solution and stir for 30 minutes at room temperature.

-

Add 3-chloromethyl-2-methylbenzothiophene to the mixture.

-

Heat the reaction mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ether.

Medicinal Chemistry Applications and Biological Activity

Derivatives of 2-methyl-3-substituted benzothiophenes have shown promise in various therapeutic areas, including oncology and infectious diseases. The nature of the substituent at the 3-position plays a crucial role in determining the biological activity and target selectivity.

Anticancer Activity: Kinase Inhibition

Many benzothiophene derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2][3][4] For instance, certain benzothiophene-based compounds are known to inhibit the p38/MAPK-activated kinase 2 (MK2) pathway, which is involved in inflammatory responses and cancer cell survival.[4]

Caption: Inhibition of the p38/MK2 signaling pathway by a benzothiophene derivative.

Antimicrobial Activity

The benzothiophene scaffold is also a key component in the development of novel antimicrobial agents.[5] Derivatives have shown activity against a range of bacteria, including multidrug-resistant strains.[6] The mechanism of action can vary, but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Quantitative Biological Data of Benzothiophene Derivatives

The following table summarizes the biological activity of selected benzothiophene derivatives, illustrating the potential of this scaffold.

| Compound ID | Structure/Substitution Pattern | Target/Organism | Activity (IC₅₀/MIC) | Reference |

| 1 | 2-phenyl-3-benzoylbenzothiophene derivative | Acetylcholinesterase (AChE) | IC₅₀ = 62.10 µM | [7] |

| 2 | 2-phenyl-3-benzoylbenzothiophene derivative | Butyrylcholinesterase (BChE) | IC₅₀ = 24.35 µM | [7] |

| 3 | 5-hydroxybenzothiophene hydrazide derivative (16b) | Clk4 Kinase | IC₅₀ = 11 nM | [5] |

| 4 | 5-hydroxybenzothiophene hydrazide derivative (16b) | Haspin Kinase | IC₅₀ = 125.7 nM | [5] |

| 5 | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | MIC = 4 µg/mL | [6] |

| 6 | Thiophene-2-carboxamide derivative (7b) | Pseudomonas aeruginosa | Activity Index = 86.9% | [8] |

Conclusion and Future Perspectives

3-Chloromethyl-2-methylbenzothiophene is a highly valuable and versatile starting material in medicinal chemistry. Its facile derivatization through nucleophilic substitution allows for the systematic exploration of chemical space around the benzothiophene core. The diverse biological activities exhibited by the resulting derivatives, particularly in the areas of cancer and infectious diseases, underscore the continued importance of this scaffold in drug discovery. Future work will likely focus on the synthesis of more complex and diverse libraries of 2-methyl-3-substituted benzothiophenes, coupled with high-throughput screening and detailed structure-activity relationship studies, to identify novel clinical candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Abd El-Rahman, Y. A., Chen, P.-J., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. Retrieved from [Link]

-

MDPI. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved from [Link]

-

Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3- methylbenzo[b]thiophene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Retrieved from [Link]

-